N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide
Description
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide (CAS 59686-63-4) is a hydroxamic acid derivative featuring a quinolin-3-ylamino group attached to a propenyl chain and a benzamide core. This compound belongs to a class of molecules designed for multitarget therapeutic applications, particularly in neurodegenerative diseases and enzyme inhibition, owing to its hydroxamate moiety, which is critical for metal-binding and epigenetic modulation .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(E)-2-methyl-3-(quinolin-3-ylamino)prop-1-enyl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(10-15-6-8-16(9-7-15)20(24)23-25)12-21-18-11-17-4-2-3-5-19(17)22-13-18/h2-11,13,21,25H,12H2,1H3,(H,23,24)/b14-10+ |
InChI Key |
BSMYCTFVRKTKFI-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)NO)/CNC2=CC3=CC=CC=C3N=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)NO)CNC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines .
Scientific Research Applications
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide, with the CAS number 878397-13-8, is a compound that has garnered interest in various scientific research applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, a study demonstrated that the compound effectively induced apoptosis in human leukemia cells, highlighting its mechanism of action involving caspase activation .
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have reported its effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher dosages .
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising activity against this resistant strain. Further testing showed that the compound could synergize with conventional antibiotics, enhancing their effectiveness against resistant bacteria .
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition
- HDAC Inhibition: Tubastatin A (N-hydroxybenzamide with a tetrahydro-pyridoindole group) is a selective HDAC6 inhibitor (IC₅₀ ~15 nM), leveraging its bulky substituent for isoform specificity . The target compound’s quinoline group may confer distinct selectivity, though direct HDAC data are unavailable.
- Neuroprotection: Compound 35a demonstrated potent neuroprotective effects in Alzheimer’s models (EC₅₀ ~0.5 μM) via HDAC6 inhibition and antiaggregation activity, attributed to its monoterpene-derived CAP group . The quinoline moiety in the target compound could enhance blood-brain barrier penetration.
Anticancer and Anti-inflammatory Potential
- CLA-1 Upregulation : Compounds 3m–3o (N-hydroxybenzamides with methoxy/dimethoxy groups) upregulated CLA-1 expression (EC₅₀ 1–10 μM), suggesting a role in lipid metabolism .
Physicochemical Properties
- Melting Points : Derivatives with polar substituents (e.g., 3f: 175–177°C; 3k: 57–59°C) exhibit wide variability, reflecting differences in crystallinity and hydrogen bonding . The target compound’s melting point is unspecified.
- Solubility : Piperazine-containing analogs (D6–D12) showed improved aqueous solubility due to basic nitrogen atoms, whereas adamantane-based compounds (e.g., 25 in ) are highly lipophilic .
Pharmacokinetic Considerations
- Metabolic Stability: Hydroxamic acids are prone to glucuronidation, but bulky substituents (e.g., tubastatin A’s indole ring) may reduce clearance . The target compound’s quinoline group could similarly hinder metabolism.
Biological Activity
N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide, with the CAS number 878397-13-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 333.38 g/mol. It exhibits a logP value of 4.33, indicating moderate lipophilicity, which is often associated with enhanced membrane permeability and bioavailability .
Antimicrobial Activity
N-Hydroxy derivatives, particularly those incorporating quinoline structures, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structural motifs exhibit significant activity against various pathogens:
- Inhibition of Bacterial Growth : Certain quinoline derivatives have demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, compounds related to N-hydroxybenzamide structures have shown effective inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones reaching up to 25 mm compared to standard drugs .
- Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA gyrase, which is crucial for DNA replication and transcription. Molecular docking studies have supported these findings by showing binding affinities to target proteins .
Anticancer Activity
The potential anticancer properties of N-Hydroxy derivatives have also been explored:
- Cytotoxicity Studies : In vitro assays have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Mechanisms of Action : The anticancer effects are thought to arise from the induction of apoptosis and cell cycle arrest in cancer cells. These mechanisms are often mediated through the activation of caspases and modulation of apoptotic pathways .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of quinoline derivatives against dengue virus serotype 2 (DENV2). The results indicated that specific substitutions on the quinoline ring could enhance antiviral activity while maintaining low cytotoxicity profiles. For instance, a derivative showed an IC50 of 0.49 µM with a selectivity index (SI) of 39.5, indicating strong antiviral potential .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of quinoline-based compounds revealed that electron-withdrawing groups on the anilide ring significantly increased antimicrobial activity. Compounds with higher lipophilicity also exhibited improved bioactivity, suggesting that both electronic and steric factors play crucial roles in modulating biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.38 g/mol |
| LogP | 4.33 |
| Antimicrobial Activity | Effective against S. aureus, K. pneumoniae |
| Anticancer Activity | IC50 values in low μM range |
| Antiviral Activity | IC50 = 0.49 µM (DENV2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
